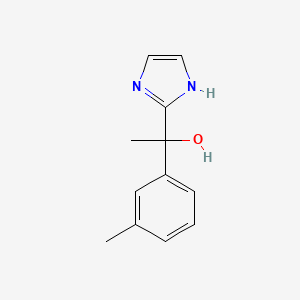
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol
概要
説明
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol, also known as IMPE, is a chemical compound that has been increasingly studied in scientific research due to its potential therapeutic applications. IMPE is a derivative of imidazole, a heterocyclic organic compound that contains a nitrogen atom in its ring structure. In
科学的研究の応用
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular disease. In neurology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been studied for its anti-tumor properties and may have potential as a chemotherapy agent. In cardiovascular disease, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
作用機序
The exact mechanism of action of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol is not fully understood, but it is believed to act through several pathways. In neurology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease. 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol may also have antioxidant and anti-inflammatory effects, which can help protect neurons from damage. In oncology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In cardiovascular disease, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to relax blood vessels and reduce blood pressure by activating potassium channels in vascular smooth muscle cells.
生化学的および生理学的効果
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to have several biochemical and physiological effects in preclinical studies. In neurology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In oncology, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In cardiovascular disease, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
実験室実験の利点と制限
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has been extensively studied in preclinical models. However, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further studies are needed to determine the optimal dosage and administration route for 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol in various therapeutic applications.
将来の方向性
There are several future directions for research on 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol. In neurology, further studies are needed to determine the optimal dosage and administration route for 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol in Alzheimer's disease and other neurodegenerative disorders. In oncology, further studies are needed to determine the efficacy of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol as a chemotherapy agent and to identify potential drug combinations that may enhance its anti-tumor effects. In cardiovascular disease, further studies are needed to determine the long-term safety and efficacy of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol in reducing blood pressure and improving endothelial function. Overall, 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol has significant potential as a therapeutic agent in various fields of medicine and warrants further investigation.
特性
IUPAC Name |
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-4-3-5-10(8-9)12(2,15)11-13-6-7-14-11/h3-8,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAAULZMJXELKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

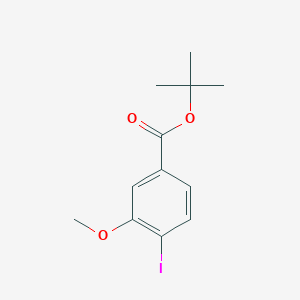
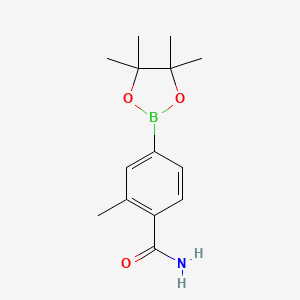
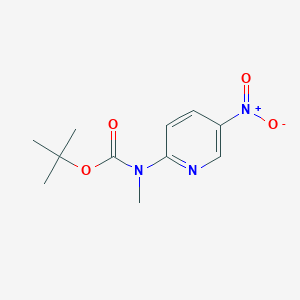
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

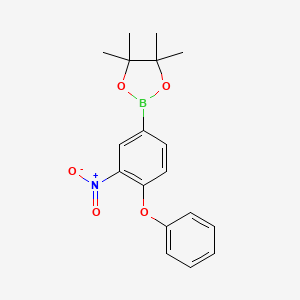
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)
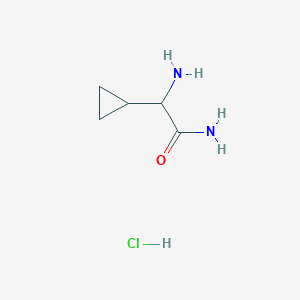
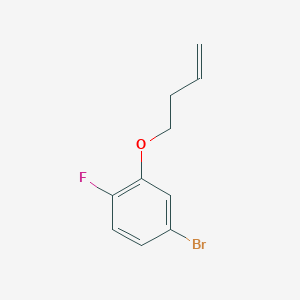
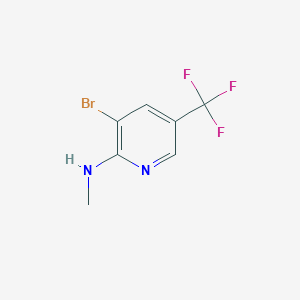
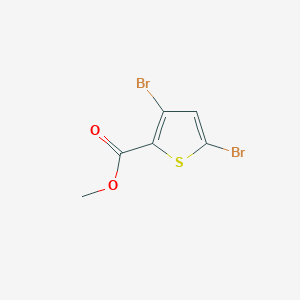
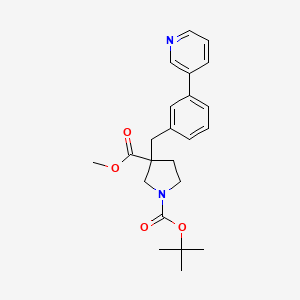
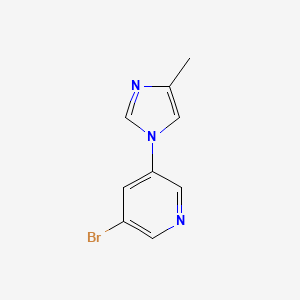
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)